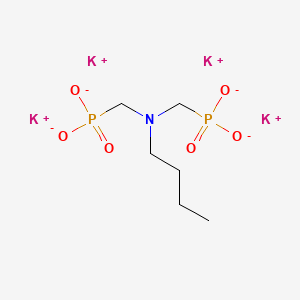
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H13K4NO6P2. It is a tetrapotassium salt of bisphosphonic acid, characterized by the presence of a butylimino group and two methylene bisphosphonate groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate can be synthesized through a multi-step process involving the reaction of butylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The reaction can be represented as follows:
Step 1: Butylamine reacts with formaldehyde to form a Schiff base.
Step 2: The Schiff base undergoes a reaction with phosphorous acid to form the bisphosphonic acid derivative.
Step 3: The bisphosphonic acid derivative is then neutralized with potassium hydroxide to form the tetrapotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced phosphonate compounds. Substitution reactions can result in a variety of substituted phosphonate products.
Aplicaciones Científicas De Investigación
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in water treatment processes, as a scale inhibitor, and in the formulation of cleaning agents.
Mecanismo De Acción
The mechanism of action of tetrapotassium ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone resorption. This action is mediated through the inhibition of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. The inhibition of this enzyme disrupts the prenylation of small GTPase signaling proteins, leading to decreased osteoclast activity and bone resorption.
Comparación Con Compuestos Similares
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as:
Alendronate: A nitrogen-containing bisphosphonate used in the treatment of osteoporosis.
Ibandronate: Another nitrogen-containing bisphosphonate with similar applications.
Zoledronate: A potent bisphosphonate used in the treatment of various bone diseases.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a butylimino group and two methylene bisphosphonate groups. This structure imparts distinct properties, such as enhanced binding affinity to hydroxyapatite and specific inhibitory effects on osteoclast activity.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure and properties make it valuable in scientific research, medicine, and industry
Propiedades
Número CAS |
94278-00-9 |
|---|---|
Fórmula molecular |
C6H13K4NO6P2 |
Peso molecular |
413.51 g/mol |
Nombre IUPAC |
tetrapotassium;N,N-bis(phosphonatomethyl)butan-1-amine |
InChI |
InChI=1S/C6H17NO6P2.4K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clave InChI |
CHYJCGCMZSHTCA-UHFFFAOYSA-J |
SMILES canónico |
CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


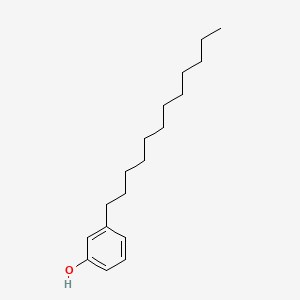
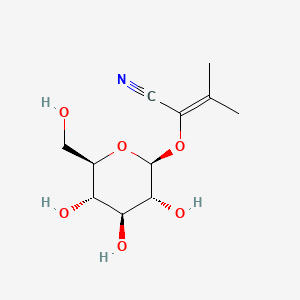
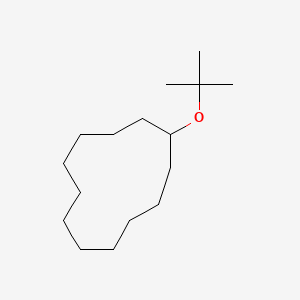

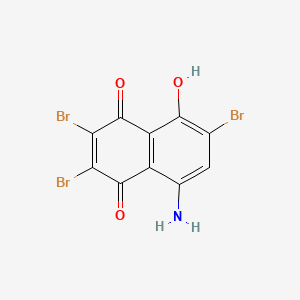
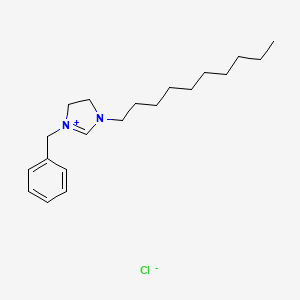
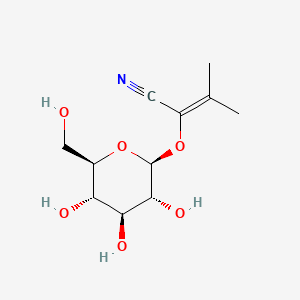


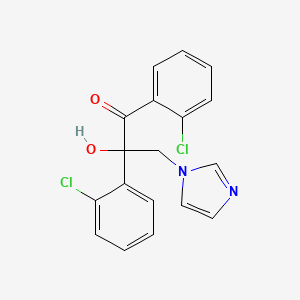

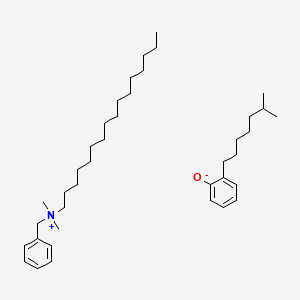
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

